1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine
Description
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a phenyl group and a piperazine moiety substituted with a 3-(trifluoromethyl)benzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, which is often exploited in medicinal chemistry to enhance binding affinity and selectivity toward biological targets such as kinases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7O/c23-22(24,25)16-6-4-5-15(13-16)21(33)31-11-9-30(10-12-31)19-18-20(27-14-26-19)32(29-28-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKTEIGUAXXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This suggests that F2865-0073 might interact with its targets in a similar manner.
Biochemical Pathways
For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies could provide insights into the potential pharmacokinetic properties of F2865-0073.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. Pyrazolo-Triazolopyrimidine Derivatives (e.g., 5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, 6b)
- Core Structure : The target compound shares a triazolo-pyrimidine core with analogs like 6b but differs in substituents. While 6b features a trifluoromethyl group directly on the triazolo ring, the target compound incorporates a phenyl group at the same position and a trifluoromethylbenzoyl-piperazine side chain .
- Synthetic Routes : Both compounds derive from hydrazinyl intermediates (e.g., compound 3 in ), but the target compound’s synthesis likely involves coupling reactions with benzoyl chlorides, whereas 6b is formed via condensation with trifluoroacetic acid .
2.1.2. Piperazine-Linked Trifluoromethyl Derivatives (e.g., Compound 3 in )
- Structural Divergence: The target compound’s piperazine is substituted with a benzoyl group, unlike compound 3 (methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate), which features a long aliphatic ester chain .
- Functional Implications : The ester group in compound 3 may confer higher solubility in polar solvents, while the aromatic benzoyl group in the target compound could enhance π-π stacking interactions with hydrophobic protein pockets .
Functional Analogs
2.2.1. Kinase Inhibitors with Triazolopyrimidine Cores
Triazolopyrimidines are well-documented kinase inhibitors (e.g., JAK2 or EGFR inhibitors). The target compound’s triazolo-pyrimidine core resembles these agents but distinguishes itself through the phenyl and trifluoromethylbenzoyl-piperazine substituents, which may modulate selectivity. For instance, bulkier substituents like the benzoyl group could reduce off-target effects compared to simpler alkyl chains .
2.2.2. Piperazine-Based Antagonists
Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine (compound 2 in ) are common in serotonin receptor ligands. The target compound’s benzoyl substitution likely shifts its activity away from GPCRs toward enzymatic targets due to steric and electronic differences .
Table 1: Key Structural and Functional Comparisons
Notes
Synthesis Challenges : The target compound’s benzoyl-piperazine side chain requires precise coupling conditions (e.g., BOP/NEt₃ in DCM as in ), which may affect yield compared to simpler analogs .
Contradictions in Evidence : emphasizes triazolo-pyrimidine derivatives for enzymatic targets, while focuses on piperazine-based GPCR ligands. This suggests the target compound’s activity could vary significantly depending on substituent placement.
Data Limitations : The provided evidence lacks direct pharmacological data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
